Product packaging for Chloroenhydrin(Cat. No.:CAS No. 38230-99-8)

Chloroenhydrin

Cat. No.: B1158845
CAS No.: 38230-99-8
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroenhydrin (CAS 38230-99-8) is a sesquiterpene compound offered as a high-purity natural product for research purposes . It is classified under the sesquiterpene family, a group of natural products known for their diverse and complex structures which are often investigated for their biological activities . As a specialized research chemical, this compound is intended for laboratory use only. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can source this compound in various packaging options to suit their experimental needs, with available purities of 98% and 99% . For specific pricing, availability, and detailed delivery information, please direct your inquiries to the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClO10 B1158845 Chloroenhydrin CAS No. 38230-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,2S,4R,7E,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKJHPZUAQCMP-WJJIXFIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(\[C@@H]1OC(=O)C)/C(=O)OC)C)OC(=O)C2=C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification Methodologies for Chloroenhydrin

Extraction Techniques for Plant-Derived Germacranolides

The initial step in isolating Chloroenhydrin involves extracting crude mixtures of compounds from the plant material. Germacranolides, being moderately polar, are typically extracted using polar organic solvents. google.comgoogle.com The choice of solvent and method is critical for maximizing the yield of the target compound.

Commonly employed techniques include maceration or percolation of the dried and powdered plant material with solvents like methanol (B129727) or ethanol (B145695) at room temperature. academicjournals.orgnih.gov For instance, the aerial parts of Enhydra fluctuans can be processed through activity-guided fractionation to isolate this compound and related germacranolides. researchgate.net The crude extract obtained is often concentrated under reduced pressure and then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme might involve sequential extraction with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate (B1210297). nih.gov

Table 1: Common Solvent Systems for Germacranolide Extraction
Solvent/Solvent SystemExtraction MethodTypical ApplicationReference
Methanol (MeOH)PercolationInitial extraction of dried, ground plant material. nih.gov
Ethanol (EtOH)MacerationExtraction of fresh or dried leaves at room temperature. academicjournals.org
Acetonitrile (B52724)Reflux/PercolationUsed for extracting sesquiterpene lactones with high efficiency. google.com
Chloroform-MethanolHomogenizationGeneral extraction of various natural products. researchgate.net

Chromatographic Separation Strategies for this compound

Following initial extraction and partitioning, chromatography is indispensable for separating individual compounds from the complex crude extract. hilarispublisher.comcolumn-chromatography.com Both normal-phase and reversed-phase chromatography are employed, often in succession, to achieve high purity.

Normal-phase liquid chromatography (NPLC) separates compounds based on their polarity, using a polar stationary phase (commonly silica (B1680970) gel) and a non-polar mobile phase. sepscience.com This technique is effective for separating isomers and compounds with similar structures but differing polarities, such as various sesquiterpene lactones. nih.govoup.com

For the separation of germacranolides, a silica gel column is typically used with an isocratic or gradient mobile phase composed of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropyl alcohol or ethyl acetate. nih.govoup.com While reversed-phase HPLC is more common for final purification, NPLC is a valuable initial step for fractionating the crude extract and separating major classes of compounds. researchgate.netpatsnap.com

Table 2: Example of NPLC Conditions for Sesquiterpene Lactone Separation
ParameterConditionReference
Stationary PhaseSi60 Silica Column (5 µm) nih.govoup.com
Mobile PhaseIsocratic mixture of Hexane:Isopropyl Alcohol (85:15, v/v) nih.govoup.com
ApplicationSimultaneous quantification of parthenin (B1213759) and coronopilin. nih.gov

Reversed-phase liquid chromatography (RPLC) is the most widely used mode for the final purification of many natural products, including this compound. phenomenex.comchromatographytoday.com It utilizes a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase, usually a mixture of water and a solvent like methanol or acetonitrile. phenomenex.com

The specific isolation of this compound from Enhydra fluctuans has been achieved using a combination of chromatographic steps, culminating in reversed-phase HPLC. researchgate.net An initial fractionation is often performed on a Chromatorex ODS (Octadecylsilane) column, followed by purification on a preparative C18 column. researchgate.net This method separates compounds based on hydrophobicity, which provides a different selectivity compared to NPLC and is highly effective for isolating pure this compound. nacalai.com

Table 3: Published RP-HPLC Method for this compound Isolation
ParameterConditionReference
Initial ChromatographyODS flash column chromatography researchgate.net
Final Stationary PhaseYMC-pack Pro C18 researchgate.net
Mobile Phase55% Methanol (in water) researchgate.net
ResultIsolation of pure this compound (compound 4). researchgate.net

The primary goal of preparative HPLC is to isolate a sufficient quantity of a pure compound for structural elucidation or further studies, shifting the focus from analytical resolution to throughput. chromatographyonline.com The optimization process involves scaling up an established analytical method, such as the RP-HPLC method for this compound. lcms.cz

This scale-up involves using columns with a larger internal diameter and particle size to accommodate higher sample loads. chromatographyonline.com The flow rate is increased proportionally to the column size to maintain separation efficiency. The mobile phase composition determined during analytical method development is generally maintained, but the sample concentration is increased significantly to maximize the yield per run. lcms.cz Fraction collection is a critical part of the process, where the eluent corresponding to the target peak is collected using a fraction collector. gilson.com The isolation of this compound has been successfully performed using preparative HPLC with a C18 column. researchgate.net

Beyond conventional column chromatography, advanced techniques offer improved efficiency and resolution for complex natural product mixtures. chromatographyonline.comscilit.com Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatographic technique that has gained significant interest for its ability to isolate bioactive compounds from plant sources. chromatographyonline.com CPC operates on the principle of liquid-liquid partitioning, avoiding irreversible adsorption issues that can occur with solid stationary phases.

This technique has been successfully applied to the isolation of other germacranolides. For example, an innovative method coupling pressurized solvent extraction with CPC in a gradient elution mode was developed to isolate two pure germacranolides from Anvillea radiata. Such advanced modalities hold significant potential for the efficient, large-scale purification of this compound.

Preparative High-Performance Liquid Chromatography Optimization

Crystallization and Solid-State Isolation Procedures

Crystallization is often the final step in the purification process, used to obtain the isolated compound in a highly pure, solid, crystalline form. This procedure is particularly effective for compounds that are solids at room temperature and have been purified to a high degree by chromatography.

In the phytochemical investigation of Enhydra fluctuans, germacranolides that co-occur with this compound, such as Enhydrin (B1240213) and Fluctuadin, were successfully obtained as crystals from ethanol (EtOH). researchgate.netresearchgate.net Similarly, the sesquiterpene lactone Parthenolide has been purified by crystallization from ether. google.com This indicates that crystallization from a suitable organic solvent is a standard and effective method for the final solid-state isolation of germacranolides like this compound following chromatographic purification.

Structural Elucidation and Spectroscopic Analysis of Chloroenhydrin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For a molecule with the complexity of chloroenhydrin, a suite of one-dimensional and two-dimensional NMR experiments is required for a complete and unambiguous structural assignment.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Techniques

Two-dimensional NMR experiments are essential for assembling the molecular structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. It is instrumental in tracing out the spin systems within the molecule, for example, connecting adjacent protons in the ten-membered ring of the germacranolide core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons) by observing their correlations to nearby protons. For instance, the carbonyl carbon of the lactone ring (C-12) can be assigned through HMBC correlations from protons on C-6 and C-11.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. NOESY is the primary NMR tool for determining the relative stereochemistry of a molecule. For this compound, NOESY data would be critical in establishing the spatial relationships between protons on the flexible ten-membered ring and at the various stereocenters, such as the orientation of substituents.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the structural elucidation of natural products, primarily for determining the molecular weight and confirming the elemental formula.

Electrospray Ionization Mass Spectrometry (ESIMS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules like this compound. ESI-MS allows for the gentle transfer of ions from solution into the gas phase, typically resulting in the observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. This provides a direct measurement of the molecular weight. Tandem mass spectrometry (ESI-MS/MS) can be employed to fragment the molecular ion, yielding structural information about the different components of the molecule.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion with high accuracy (typically to within 5 ppm). This precise mass measurement allows for the unambiguous determination of the elemental composition (molecular formula) of the compound. For this compound, HRMS would be used to confirm the presence of chlorine and the exact number of carbon, hydrogen, and oxygen atoms, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 2: Mass Spectrometry Data for this compound (Note: This table represents the type of data that would be generated. Specific experimental values for this compound are not readily available in public sources.)

TechniqueIonization ModeObserved m/zInterpretationMolecular Formula
ESI-MSPositive[M+Na]⁺Sodium AdductC₂₁H₂₇ClO₈
HRMS-ESIPositive[M+Na]⁺ (exact mass)Precise mass of sodium adductC₂₁H₂₇ClO₈

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. amazonaws.comscripps.edu In the context of this compound, MS/MS provides valuable insights into its molecular structure by elucidating its fragmentation pathways. The process involves selecting a precursor ion, which is the ionized this compound molecule, and subjecting it to collision-induced dissociation (CID). amazonaws.com This causes the precursor ion to break apart into smaller product ions, which are then detected and analyzed.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing chloroenhydrins in complex biological samples. portlandpress.comnih.gov The chromatographic separation prior to mass analysis helps to isolate the this compound from other components in the mixture, allowing for clearer fragmentation spectra. portlandpress.com Neutral loss scanning, a specific MS/MS technique that detects all precursor ions that lose a specific neutral fragment (like HCl), is a highly effective method for selectively identifying chlorohydrin species in a sample. portlandpress.comnih.gov

The table below summarizes typical fragmentation patterns observed for chloroenhydrins in tandem mass spectrometry.

Precursor IonFragmentation ProcessKey Fragment Ions/Neutral LossesSignificance
[M+H]⁺ or [M+Na]⁺Collision-Induced Dissociation (CID)Neutral loss of HCl (36 Da)Diagnostic for chlorohydrins. portlandpress.com
Phosphatidylcholine ChlorohydrinCIDProduct ion at m/z -95Loss of HCl and choline (B1196258) headgroup fragmentation. portlandpress.com
Lysophosphatidylcholine Chlorohydrin (sodiated adduct)CID{[M + Na]⁺ - 95}, {[M + Na]⁺ - 219}Loss of HCl plus trimethylamine (B31210) and loss of HCl plus phosphocholine, respectively. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.orgresearchgate.net Covalent bonds in molecules vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. libretexts.org This absorption is recorded as a spectrum, which provides a unique "fingerprint" of the molecule. pressbooks.pub

For this compound, which is a type of halohydrin, the key functional groups are the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bond. wikipedia.org The IR spectrum of a this compound will exhibit characteristic absorption bands for these groups. The O-H stretching vibration of an alcohol typically appears as a broad, strong band in the region of 3400-3650 cm⁻¹. pressbooks.pub The C-Cl stretching vibration is found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

By analyzing the IR spectrum, one can confirm the presence of these functional groups, which is crucial for the structural elucidation of this compound. The complexity of the fingerprint region (below 1500 cm⁻¹) arises from a multitude of bending and stretching vibrations, making it unique for each compound and useful for confirming identity when compared to a reference spectrum. pressbooks.pub

The table below lists the characteristic IR absorption frequencies for the main functional groups in a simple this compound like 2-chloroethanol (B45725).

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)Intensity
O-H (Alcohol)Stretching3400 - 3650Strong, Broad
C-H (Alkane)Stretching2850 - 3000Medium to Strong
C-O (Alcohol)Stretching1050 - 1150Strong
C-Cl (Alkyl Halide)Stretching600 - 800Medium to Strong

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Optical rotation and circular dichroism (CD) are powerful techniques for investigating the stereochemistry of chiral molecules. researchgate.netanton-paar.com Chiral molecules, which are non-superimposable on their mirror images, have the property of rotating the plane of polarized light, a phenomenon known as optical activity. samaterials.com

Optical Rotation , measured using a polarimeter, quantifies the extent to which a chiral compound rotates plane-polarized light. anton-paar.comrudolphresearch.com The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. anton-paar.com For a this compound that is chiral, its enantiomers will rotate light to an equal extent but in opposite directions. anton-paar.com The specific rotation, [α], is a characteristic physical property of a chiral compound and depends on the wavelength of light used, temperature, and concentration. rudolphresearch.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netrsc.org A CD spectrum plots this difference in absorption against wavelength. Chiral molecules will absorb left and right circularly polarized light differently, especially in the wavelength regions corresponding to their chromophoric absorptions, resulting in a CD signal. researchgate.net While simple chloroenhydrins may lack strong chromophores for electronic CD in the accessible UV-Vis range, vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can be a powerful tool for determining the absolute configuration of chiral molecules in solution. researchgate.net

These techniques are crucial for assigning the absolute configuration (R or S) of a chiral this compound, often by comparing the experimental data with that of known standards or with theoretical calculations. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org It provides precise information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry and conformation. wikipedia.org

The method involves irradiating a single crystal of the compound with a beam of X-rays. youtube.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. nih.govwikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated. nih.gov From this map, the precise arrangement of atoms in the crystal lattice can be determined, revealing the molecule's absolute structure.

For a chiral this compound, X-ray crystallography can unambiguously determine its absolute configuration (R or S nomenclature) without the need for reference compounds. acs.org This is often achieved through the analysis of the Flack parameter, which is refined during the structure determination process and provides a high level of confidence in the stereochemical assignment. acs.org The technique also reveals the preferred conformation of the molecule in the solid state, showing the spatial arrangement of the chloro and hydroxyl groups relative to each other. This method has been successfully applied to determine the absolute configuration of various halohydrins. acs.orgresearchgate.net

The ability to obtain a complete and unambiguous three-dimensional structure makes X-ray crystallography an invaluable tool in the structural elucidation of novel or complex this compound compounds, provided that suitable single crystals can be grown. libretexts.org

Chemical Synthesis Approaches for Chloroenhydrin and Analogues

Total Synthesis Strategies for Germacranolides

While a total synthesis of Chloroenhydrin itself has not been documented in the literature, the strategies employed for the synthesis of other complex germacranolides provide a clear roadmap for how its core structure could be assembled. Germacranolides are characterized by a 10-membered carbocyclic ring fused to a γ-lactone, a structural motif that poses significant synthetic hurdles, particularly in controlling stereochemistry and managing transannular reactions.

A retrosynthetic analysis of the this compound core structure, a germacranolide, would logically begin by disconnecting the macrocyclic ring and the lactone. A key disconnection would be the ester linkage of the lactone, revealing a hydroxy-acid precursor. The 10-membered ring, a defining feature of germacranolides, is often the most challenging aspect to construct. A common and effective strategy for its formation is an intramolecular macrocyclization reaction.

For instance, a Nozaki-Hiyama-Kishi (NHK) macrocyclization is a powerful tool for forming medium-sized rings and could be a key step in a potential synthesis of the this compound core. nih.gov This would involve a precursor that is an open-chain iodo-aldehyde. Further disconnection of this linear precursor would lead to smaller, stereochemically defined fragments. A Barbier-type allylation could be employed to couple two key fragments, establishing a crucial carbon-carbon bond and setting a key stereocenter. nih.gov This strategic approach breaks down the complex polycyclic system into more manageable, synthetically accessible subunits. The general retrosynthetic pathway for a related germacranolide, molephantin, illustrates this type of disconnection strategy which is applicable to the this compound core. researchgate.net

Table 1: Key Retrosynthetic Disconnections for a Germacranolide Core

Disconnection Forward Reaction Key Precursor(s) Reference
MacrocyclizationNozaki-Hiyama-Kishi (NHK) ReactionOpen-chain iodo-aldehyde nih.gov
C-C Bond FormationBarbier AllylationAldehyde and allylic halide fragments nih.gov
Lactone FormationIntramolecular EsterificationHydroxy-acidGeneral

The synthesis of germacranolides like this compound necessitates precise control over multiple stereocenters. Several key stereoselective transformations are cornerstones of modern synthetic approaches to this class of molecules.

The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium-catalyzed coupling of an aldehyde with a vinyl or aryl halide. Its intramolecular variant is particularly effective for the closure of medium-sized rings, such as the 10-membered ring of germacranolides. nih.gov The reaction often proceeds with high diastereoselectivity, which is crucial for establishing the correct relative stereochemistry of the newly formed alcohol and adjacent stereocenters.

Another critical transformation is the Barbier allylation , which involves the reaction of an aldehyde with an allylic halide in the presence of a metal such as zinc, indium, or chromium. This reaction forms a homoallylic alcohol and can be rendered highly diastereoselective by the appropriate choice of reagents and substrates, allowing for the controlled formation of carbon-carbon bonds and the introduction of chirality. nih.gov

The researchgate.netscilit.com-Wittig rearrangement is a powerful tool for stereoselective carbon-carbon bond formation and has been applied to the synthesis of germacranolides. This sigmatropic rearrangement of an allylic ether can proceed with a high degree of stereocontrol, enabling the construction of complex substitution patterns with defined stereochemistry. researchgate.net

The total synthesis of complex natural products like germacranolides is fraught with challenges. The construction of the medium-sized 10-membered ring is often plagued by entropic and enthalpic barriers, leading to low yields in macrocyclization steps. Furthermore, the high density of functional groups and stereocenters requires long and often inefficient synthetic sequences. The potential for undesired transannular reactions in the flexible macrocyclic ring system also presents a significant hurdle.

Key Stereoselective Transformations in Germacranolide Synthesis

Semisynthesis of this compound from Precursors

Semisynthesis, the chemical modification of a readily available natural product, is an attractive alternative to total synthesis, particularly when a suitable precursor is abundant. For this compound, the parent compound Enhydrin (B1240213) is the logical starting material.

This compound is a naturally occurring derivative of Enhydrin, a germacranolide found in plants such as Smallanthus sonchifolius. mdpi.com The chemical relationship between these two compounds suggests a straightforward semisynthetic route. The conversion of Enhydrin to this compound involves the opening of an epoxide ring present in the side chain of Enhydrin. This transformation can be achieved by treatment with hydrochloric acid, which acts as both a proton source to activate the epoxide and a source of the chloride nucleophile.

The broader concept of derivatizing one germacranolide into another is well-established. For example, the germacranolide (+)-minimolide has been successfully converted into the related elemanolide (+)-vernolepin through a four-step sequence involving a Cope rearrangement, two oxidation reactions, and selective hydrolysis. researchgate.net This demonstrates the feasibility of accessing diverse sesquiterpene lactone scaffolds from a common, naturally abundant precursor. Such strategies are invaluable for generating analogues for structure-activity relationship studies.

The targeted chemical modification of complex molecules like germacranolides requires reactions that are highly selective for a particular functional group. In the case of converting Enhydrin to this compound, the key is the selective reaction of the epoxide in the side chain without affecting other sensitive functional groups in the molecule, such as the ester linkages or the α,β-unsaturated lactone. The mild conditions typically used for acid-mediated epoxide opening are generally compatible with these other functionalities.

Beyond this specific conversion, a variety of methods for the selective functionalization of germacranolides have been developed. These include:

Selective Oxidation: The use of tailored oxidizing agents can target specific hydroxyl groups or activated C-H bonds. For instance, chemoenzymatic approaches using P450 monooxygenases have shown remarkable selectivity in the hydroxylation of unactivated C-H bonds in sesquiterpene lactones. nih.gov

Selective Reduction: The α,β-unsaturated lactone, a common feature in germacranolides, can be selectively reduced using reagents like sodium borohydride, often with diastereocontrol influenced by the existing stereochemistry of the molecule.

Derivatization of Hydroxyl Groups: The hydroxyl groups present on the germacranolide scaffold can be selectively acylated or otherwise modified to produce a range of analogues. The relative reactivity of primary versus secondary alcohols can often be exploited to achieve selective functionalization.

These semisynthetic and selective modification strategies are crucial for exploring the chemical space around a natural product like this compound, enabling the synthesis of analogues that may possess unique biological properties.

Derivatization from Related Natural Products

Development of Synthetic Methodologies for Related Chloro-Substituted Compounds

The synthesis of chlorine-containing compounds is a significant area of research in medicinal chemistry, with numerous chlorinated molecules approved as drugs. acs.orgnih.gov The development of novel synthetic methods provides access to a wide array of chloro-substituted compounds with potential biological activities. This section explores various synthetic strategies for preparing chloro-substituted heterocyclic compounds and other related molecules.

One prominent approach involves the use of chalcones as precursors for the synthesis of chloro-substituted 1,3-thiazines. asianpubs.org Chalcones, which feature an α,β-unsaturated carbonyl system, can react with thiourea (B124793) or its derivatives to form the thiazine (B8601807) ring. asianpubs.orgrasayanjournal.co.in For instance, the reaction of 2'-hydroxy-3',5'-dichloro-4-4'-chlorophenyl chalcone (B49325) with thiourea, phenylthiourea, or diphenylthiourea has been employed to synthesize a series of new chloro-substituted 1,3-thiazines. asianpubs.org These reactions are typically carried out in the presence of a base and an appropriate solvent like ethanol (B145695). asianpubs.org

Another versatile method for introducing chlorine into heterocyclic systems is the Vilsmeier-Haack reaction. This reaction has been utilized to prepare 2-chloro-3-formyl quinoline (B57606) derivatives from substituted acetanilides or 1-(4-substituted phenyl) ethanone (B97240) oximes using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). researchgate.net The resulting 2-chloro-3-formyl quinolines can then serve as building blocks for the synthesis of more complex heterocyclic systems, such as quinolinylchalcones, pyrazolines, and pyrimidines. researchgate.net

The synthesis of chloro-substituted heterocyclic compounds can also be achieved through methods that utilize solid triphosgene (B27547) as a chlorinating agent. This approach allows for the conversion of hydroxyl-containing heterocyclic compounds into their chlorinated counterparts. nih.gov The reaction can be performed with or without a catalyst, such as an amine or an amide, and is noted for its mild conditions and high yields, making it suitable for industrial applications. nih.gov

Furthermore, stereoselective synthetic methods have been developed for specific classes of chloro-substituted compounds. For example, a highly stereoselective synthesis of terminal chloro-substituted propargylamines has been reported. acs.org This method involves the addition of lithiated chloroacetylene, generated in situ from cis-1,2-dichloroethene, to chiral N-tert-butanesulfinyl imines. The reaction proceeds with high yields and excellent diastereoselectivity for a range of substrates. acs.org

The following table summarizes some of the synthetic methodologies developed for related chloro-substituted compounds:

Precursor/Starting MaterialReagent(s)Product TypeReference(s)
2'-hydroxy-3',5'-dichloro-4-4'-chlorophenyl chalconeThiourea / Phenylthiourea / DiphenylthioureaChloro-substituted 1,3-thiazines asianpubs.org
Substituted acetanilide (B955) / 1-(4-substituted phenyl) ethanone oximePOCl₃, DMF2-Chloro-3-formyl quinoline derivatives researchgate.net
Hydroxyl heterocyclic compoundTriphosgeneChloro-substituted heterocyclic compounds nih.gov
cis-1,2-dichloroethene, N-tert-butanesulfinyl iminesMethyllithiumTerminal chloro-substituted propargylamines acs.org
5-chloro-2-nitroaniline1-methylpiperazineN-(5-chloro-2-nitrophenyl)-N'-(cyclopropyl)-1,2-ethanediamine google.com

Chemical Reactivity and Transformation Studies of Chloroenhydrin

Reaction Mechanisms of Chloroenhydrin Under Various Conditions

The reactivity of this compound is dictated by the interplay of its constituent functional groups, including epoxide, ester, and hydroxyl moieties, all situated on a flexible germacranolide skeleton. Understanding how this compound behaves under different reaction conditions is crucial for both synthetic modifications and for elucidating its biological activity.

Nucleophilic and Electrophilic Reactions

The chemical structure of this compound presents several sites susceptible to both nucleophilic and electrophilic attack. Nucleophiles, which are electron-rich species, can react with electron-deficient centers in the molecule. ibchem.comslideshare.net Conversely, electrophiles, being electron-poor, will seek out electron-rich areas of this compound. slideshare.nettutoring-blog.co.uk

Nucleophilic Reactions: A primary site for nucleophilic attack is the carbon atoms of the epoxide ring, which are polarized due to the electronegativity of the oxygen atom. This can lead to ring-opening reactions. Additionally, the carbonyl carbon of the ester group is electrophilic and can be targeted by nucleophiles, potentially leading to substitution or hydrolysis.

Electrophilic Reactions: The hydroxyl group and the oxygen of the ester carbonyl can act as nucleophiles, reacting with electrophiles. For instance, the hydroxyl group can be acylated or alkylated in the presence of suitable electrophilic reagents. The double bonds within the germacranolide ring system can also undergo electrophilic addition reactions. slideshare.netlasalle.edu

A summary of potential nucleophilic and electrophilic reaction sites in this compound is presented below:

Interactive Table: Potential Reactive Sites in this compound
Site Type of Reaction Potential Reagents
Epoxide Carbons Nucleophilic Addition Hydroxides, Amines, Thiols
Ester Carbonyl Nucleophilic Acyl Substitution Grignard Reagents, Hydrides
Hydroxyl Group Electrophilic Reaction Acyl Halides, Alkyl Halides
Alkene Double Bonds Electrophilic Addition Halogens, Protic Acids

Rearrangement Reactions Involving the Germacranolide Skeleton

The germacranolide framework of this compound is known for its conformational flexibility, which can facilitate various rearrangement reactions. These reactions often involve a concerted movement of electrons within a cyclic transition state and can be triggered by thermal or photochemical conditions. numberanalytics.comwomengovtcollegevisakha.ac.in One significant class of rearrangements applicable to such systems are sigmatropic rearrangements, where a sigma bond migrates across a conjugated system. numberanalytics.comwomengovtcollegevisakha.ac.in

Oxidation and Reduction Chemistry

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.org The oxidation state of this compound can be altered through various chemical transformations.

Oxidation: Oxidation reactions typically involve an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. studymind.co.uk The secondary alcohol group in this compound can be oxidized to a ketone using common oxidizing agents. The double bonds within the ring system are also susceptible to oxidative cleavage.

Reduction: Reduction reactions involve a decrease in the oxidation state. studymind.co.ukdorthonion.com The ester and epoxide functionalities in this compound can be reduced. For instance, the ester can be reduced to a primary alcohol, and the epoxide can be opened to form an alcohol.

The following table summarizes potential oxidation and reduction reactions for this compound:

Interactive Table: Potential Oxidation and Reduction Reactions of this compound
Functional Group Reaction Type Product Functional Group
Secondary Alcohol Oxidation Ketone
Ester Reduction Primary Alcohol
Epoxide Reduction Alcohol
Alkene Oxidation Diol or Carbonyls (cleavage)

Cycloaddition and Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. womengovtcollegevisakha.ac.inalchemyst.co.ukchemistrydocs.com They are classified based on the number of electrons and components involved.

Cycloaddition Reactions: These reactions involve two or more molecules combining to form a cyclic compound. numberanalytics.com The double bonds within the germacranolide skeleton of this compound could potentially participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, with suitable dienes or dienophiles. numberanalytics.com

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation or breaking of a ring. numberanalytics.comwomengovtcollegevisakha.ac.in The conjugated systems within the this compound structure could potentially undergo thermally or photochemically induced electrocyclic ring closure or opening.

Derivatization for Structure-Reactivity Relationship Studies

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a key tool for studying structure-reactivity relationships. libretexts.org By systematically altering the functional groups of this compound, researchers can probe how these changes affect its chemical and biological properties. nih.gov

Esterification and Etherification

The hydroxyl group in this compound is a prime target for derivatization through esterification and etherification.

Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. researchgate.net By introducing different ester groups, one can modulate properties such as lipophilicity and steric bulk, which can influence the molecule's reactivity and biological interactions.

The ability to perform these derivatizations regioselectively is crucial for establishing clear structure-activity relationships. nih.gov

Halogenation and Dehalogenation Reactions

The chemistry of this compound is intrinsically linked to the presence of its chlorine substituent. Halogenation reactions are fundamental to its synthesis from alkene precursors, while dehalogenation reactions represent a key transformation of the molecule itself.

Halogenation: this compound, as a chlorohydrin, is typically formed through the halogenation of an alkene in the presence of a nucleophile, such as water. This reaction proceeds via an electrophilic addition mechanism where the alkene's pi bond attacks a halogen (e.g., Cl₂), forming a cyclic halonium ion intermediate. Water then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the side opposite the halogen. This backside attack results in the anti-addition of the halogen and hydroxyl groups across the former double bond.

Dehalogenation: The removal of the halogen from this compound can be achieved through various chemical and biological methods.

Chemical Dehalogenation: Reductive dehalogenation can be accomplished using chemical reagents. For instance, related chlorinated sesquiterpene lactones, such as centaurepensin (B1200751) (chlorohyssopifolin A), have been successfully dehalogenated using a zinc-copper couple. researchgate.netresearchgate.net This type of reaction involves the elimination of the halogen atom. In another example of a related compound, treatment with thionyl chloride did not lead to the expected substitution but resulted in a product formed via double dehydrohalogenation. mdpi.com Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically leading to the formation of an alkene. organic-chemistry.org

Enzymatic Dehalogenation: Biotransformation using microorganisms offers a route for dehalogenation under milder conditions. Studies have shown that fungal strains, including various species of Fusarium, can transform bicyclic chloro-γ-lactones via hydrolytic dehalogenation. mdpi.comnih.gov This process replaces the chlorine atom with a hydroxyl group, yielding a hydroxylactone. mdpi.comnih.gov

The table below summarizes findings on the dehalogenation of related chloro-lactones.

Substrate TypeMethod/ReagentProduct TypeReference
Chlorinated guaianolide (Centaurepensin)Zinc-copper coupleDehalogenated lactone researchgate.netresearchgate.net
Bicyclic chloro-γ-lactoneFusarium species (fungi)Hydroxy-γ-lactone mdpi.com
Hirsutinolide-type SLThionyl chloride (SOCl₂)Elimination product (via dehydrohalogenation) mdpi.com

Formation of Conjugates and Adducts

Sesquiterpene lactones (STLs), including this compound, often contain α,β-unsaturated carbonyl structures, such as an α-methylene-γ-lactone group. This functional group acts as a Michael acceptor, making these compounds electrophilic and capable of reacting with biological nucleophiles. frontiersin.org

The primary mechanism for the detoxification of such reactive STLs in biological systems is conjugation with the endogenous antioxidant glutathione (B108866) (GSH). frontiersin.orgresearchgate.net This reaction typically proceeds via a Michael-type addition, where the nucleophilic thiol group of a cysteine residue in glutathione attacks the β-carbon of the α,β-unsaturated system. researchgate.netsemanticscholar.org This process can occur spontaneously without enzymatic catalysis or be facilitated by glutathione S-transferases (GSTs). researchgate.netsemanticscholar.org

Studies on various STLs have demonstrated the formation of such adducts:

Costunolide (B1669451) , when produced in engineered plant systems, was found to be predominantly in the form of cysteine and glutathione conjugates. semanticscholar.orgtandfonline.com

Helenalin , another well-studied STL, reacts rapidly with GSH at physiological pH. researchgate.net This conjugation is reversible, which may allow the parent compound to be released and interact with other protein targets. researchgate.net

The formation of GSH adducts is considered a key factor in the metabolism and clearance of STLs. frontiersin.orgresearchgate.net Given its structure as a sesquiterpene lactone, this compound is presumed to undergo similar conjugation reactions with glutathione and other biological thiols.

The table below presents examples of sesquiterpene lactones known to form conjugates.

Sesquiterpene LactoneConjugating MoleculeReaction TypeSignificanceReference
CostunolideGlutathione, CysteineMichael AdditionDetoxification, Neutralization of reactive group semanticscholar.orgtandfonline.com
HelenalinGlutathioneMichael AdditionReversible deactivation, Inhibition of NF-κB researchgate.net
InunolideGlutathione, CysteineMichael AdditionDetoxification semanticscholar.org

Catalytic Transformations Involving this compound

Catalytic methods provide powerful tools for the selective transformation of complex molecules like this compound. Catalytic hydrogenation is a particularly common and well-studied reaction for sesquiterpene lactones.

Catalytic Hydrogenation: This reaction involves the addition of hydrogen across double bonds in the presence of a metal catalyst. For sesquiterpene lactones, this transformation typically targets exocyclic carbon-carbon double bonds, such as the α-methylene group of the lactone ring, converting them to saturated alkyl groups. sci-hub.seresearchgate.net

Commonly used heterogeneous catalysts include:

Palladium on charcoal (Pd/C): Used for the hydrogenation of various STLs, leading to the reduction of C=C double bonds. sci-hub.se

Adams' catalyst (PtO₂): Effectively used for the hydrogenation of STLs like isoalantolactone (B1672209) and pyrethrosin. sci-hub.secdnsciencepub.com

Raney Nickel: Employed in the reductive removal of thioacetal protecting groups during the synthesis of eremanthine (B1264601) derivatives. scispace.com

The reaction proceeds by the adsorption of both the hydrogen gas and the alkene portion of the substrate onto the surface of the metal catalyst, followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond. cdnsciencepub.com

Enzymatic Hydrogenation: In addition to chemical catalysts, biocatalysts can also perform selective hydrogenations. For example, the fungus Aspergillus versicolor has been shown to stereoselectively hydrogenate the exocyclic α,β-double bond of sesquiterpene lactones. researchgate.net

The table below provides examples of catalytic hydrogenation performed on related sesquiterpene lactones.

Sesquiterpene LactoneCatalystReaction TypeOutcomeReference
IsoalantolactoneAdams' catalyst (PtO₂)HydrogenationReduction of C=C double bond sci-hub.se
PyrethrosinAdams' catalyst (PtO₂) / Pd/CHydrogenationFormation of dihydro-products cdnsciencepub.com
DehydrocostuslactoneAspergillus versicolor (fungus)Biocatalytic HydrogenationStereoselective reduction of exocyclic C=C double bond researchgate.net
Eremanthine derivativeRaney-NickelReductive desulfurizationRemoval of thioacetal group scispace.com

Theoretical and Computational Chemistry of Chloroenhydrin

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations have been instrumental in elucidating the molecular structure and conformational preferences of 2-chloroethanol (B45725). The molecule can exist in several conformations due to rotation around the C-C and C-O bonds. These conformers are often denoted by the relative orientation of the chlorine and hydroxyl groups.

Computational studies have identified five stable conformers for 2-chloroethanol, which are interconverted by torsion around the C-C and C-O bonds. mdpi.com These are often labeled as Aa, As, Sa, Ss+, and Ss−. mdpi.com The gauche conformer, where the chlorine and oxygen atoms are gauche to one another, is found to be the most stable. cdnsciencepub.com High-resolution far-infrared (FIR) spectroscopy has observed the O-H torsional fundamental of the most stable gauche conformer at approximately 344.0 cm⁻¹. researchgate.net

The relative energies of these conformers have been calculated using high-level theoretical methods. For instance, calculations at the CCSD/cc-pVDZ level of theory provide the relative energies of the different conformers, taking into account their zero-point energies. researchgate.net At a vibrational temperature of 300 K, the beam composition is dominated by the Ss+ conformer at 88.4%, with smaller populations for As (4.7%), Aa (4.7%), Sa (1.5%), and Ss- (0.7%). mdpi.com As the temperature decreases, the population of the most stable Ss+ conformer increases significantly, reaching 99.9% at 100 K. mdpi.com

Table 1: Calculated Relative Energies and Populations of 2-Chloroethanol Conformers

ConformerRelative Energy (kJ/mol)Population at 300 K (%)
Ss+0.088.4
As~7.34.7
Aa~7.34.7
Sa>7.31.5
Ss->7.30.7

This table is generated based on data from multiple sources. mdpi.com

Molecular Dynamics Simulations of Chloroenhydrin Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like 2-chloroethanol in various environments, such as in solution. These simulations can provide insights into intermolecular interactions, solvation effects, and transport properties.

Studies on the microhydration of 2-chloroethanol using computational analysis have investigated hydrogen-bonded clusters with one to four water molecules. chemrxiv.org These simulations help to understand the influence of water on the C-Cl and O-H bonds, which is crucial for understanding its reactivity in aqueous solutions. chemrxiv.org

While specific MD simulations focusing solely on "this compound" are not available due to the non-standard nature of the term, simulations of related molecules like ethanol (B145695) in water provide a framework for understanding how such molecules behave. arxiv.orgnih.gov These simulations reveal details about density, mixing volumes, and diffusion coefficients, which are influenced by the molecule's structure and its interactions with the solvent. arxiv.org For instance, MD simulations can elucidate the preferential aggregation of co-solvents around a peptide, which can be analogous to how 2-chloroethanol might interact with other solutes. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

For 2-chloroethanol, quantum chemical calculations have been used to predict its vibrational frequencies. nist.gov High-resolution far-infrared (FIR) synchrotron spectroscopy has been used to study the ν19 band of 2-chloroethanol, which corresponds to the O-H torsional motion. acs.org The rovibrational analysis of this band for both chlorine isotopologues was aided by these computational predictions. acs.org

The far-infrared spectrum of gaseous 2-fluoroethanol, a related compound, has also been studied, with assignments of fundamental asymmetric torsions aided by theoretical calculations. researchgate.net The development of machine learning approaches, using electronic descriptors from low-cost DFT methods, is also emerging as a way to predict absorption spectra with high accuracy. nih.gov

Table 2: Computationally Predicted and Experimentally Observed Vibrational Frequencies for 2-Chloroethanol

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν19O-H Torsion-~344
-C-C Torsion-147

This table is populated with available data from spectroscopic studies. researchgate.netacs.org

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a cornerstone for understanding the mechanisms of chemical reactions. solubilityofthings.com By calculating the structures and energies of transition states, chemists can map out reaction pathways and determine reaction rates. ims.ac.jp

The thermal decomposition of 2-chloroethanol has been investigated using density functional theory (DFT). acs.orgnih.gov These studies have compared different reaction pathways, such as the elimination of HCl to form vinyl alcohol and the elimination to form oxirane. acs.orgnih.gov The calculations show that the HCl elimination is kinetically and thermodynamically more favorable. acs.orgnih.gov

Further computational analysis has explored the role of water in the reaction mechanism. A single water molecule can act as a catalyst, significantly lowering the energy barrier for the isomerization of vinyl alcohol to acetaldehyde (B116499) from 55 to 7 kcal/mol. acs.orgnih.gov The transition states for the thermal elimination of HCl from 2-chloroethanol have been characterized, showing an elongation of the C-Cl bond and a flattening of the molecule towards the product geometry. researchgate.net

Table 3: Calculated Activation Barriers for 2-Chloroethanol Decomposition Pathways

Reaction PathwayCatalystActivation Barrier (kcal/mol)
Vinyl Alcohol to AcetaldehydeNone55
Vinyl Alcohol to AcetaldehydeWater7
2-Chloroethanol to Vinyl Alcohol + HClNone-
1-Chloroethanol to Acetaldehyde + HClNone29

Data compiled from computational studies. acs.orgnih.gov

Structure-Activity Relationship (SAR) at a Chemical Level (excluding biological activity)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties and reactivity. At a purely chemical level, this involves correlating structural features with physical and chemical characteristics.

For 2-chloroethanol, its bifunctional nature, possessing both an alkyl chloride and an alcohol group, governs its chemical behavior. ebi.ac.uk Its polarity, arising from the hydroxyl and chlorine groups, makes it highly soluble in water and many organic solvents. solubilityofthings.com

SAR can be explored by comparing 2-chloroethanol to its analogues. For instance, comparing the intramolecular hydrogen bonding in 2-chloroethanol and 2-bromoethanol (B42945) reveals trends in the strength of these interactions. acs.org The enthalpy of the intramolecular OH…X hydrogen bond increases in the order I < Br < Cl < F. cdnsciencepub.com This trend in hydrogen bond strength can be correlated with changes in the fundamental OH stretching frequency. cdnsciencepub.com Such relationships are crucial for predicting the chemical behavior of related compounds without the need for extensive experimentation. A review of existing data and the application of Structure Activity Based Read Across did not find evidence for carcinogenicity for 2-chloroethanol. nih.gov

Analytical Method Development for Chloroenhydrin Research

Quantitative Analysis Techniques

A variety of analytical techniques can be employed for the quantitative analysis of chloroenhydrins. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific chloroenhydrin compound of interest.

Chromatographic techniques are widely used for the separation and quantification of chloroenhydrins due to their high resolving power.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV can be a viable method for the analysis of chloroenhydrins, particularly after derivatization to introduce a UV-absorbing chromophore. The direct UV detection of underivatized chloroenhydrins is challenging due to their weak absorption of UV light. Derivatization with reagents like 4-nitrobenzoyl chloride can create derivatives that are easily detectable at specific wavelengths, such as 280 nm scirp.org. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), and its pH are critical parameters that need optimization for achieving good separation nih.govresearchgate.net. The method's sensitivity is dependent on the efficiency of the derivatization reaction and the molar absorptivity of the resulting derivative icm.edu.pl.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and commonly used technique for the quantification of volatile and semi-volatile compounds like chloroenhydrins. For instance, a validated GC-FID method has been developed for the determination of ethylene (B1197577) oxide (a precursor to ethylene chlorohydrin) in medical devices, which could be adapted for this compound analysis gcms.czscielo.br. In the analysis of propylene (B89431) chlorohydrins in modified starches, GC-FID has been the basis of established methods, although newer GC-MS methods offer improved sensitivity and specificity nih.gov. The sample is typically extracted with a suitable solvent, and the extract is directly injected into the gas chromatograph. The flame ionization detector provides a response that is proportional to the mass of carbon atoms, making it a suitable detector for the quantification of chloroenhydrins nih.gov.

Table 1: Example GC-FID Conditions for this compound-Related Analysis This table is a composite based on typical GC-FID applications for similar analytes.

Click to view table
ParameterValue/DescriptionReference
Column DB-Select 624 UI gcms.cz
Injector Split/Splitless gcms.cz
Detector Flame Ionization Detector (FID) gcms.cznih.gov
Carrier Gas Helium or Nitrogen gcms.cznih.gov
Oven Program Temperature gradient optimized for analyte separation gcms.cz
Application Determination of ethylene oxide and ethylene chlorohydrin in medical devices gcms.cz

Spectroscopic methods offer alternative approaches for the quantification of chloroenhydrins, each with its own advantages and limitations.

UV-Visible (UV-Vis) Spectroscopy: Direct UV-Vis spectroscopy is generally not suitable for the quantification of chloroenhydrins in complex matrices due to their lack of a strong chromophore and potential for spectral interferences lpdlabservices.co.ukwepub.org. However, it can be employed as a detection method following a colorimetric reaction. For example, methods for total chlorine determination sometimes utilize reagents that produce a colored product upon reaction with chlorine-containing compounds, and the absorbance of this product can be measured thermofisher.com. The applicability of such indirect methods for specific this compound quantification would require the development of a selective colorimetric derivatization reaction.

Nuclear Magnetic Resonance (NMR)-based Quantification: NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). The area of an NMR signal is directly proportional to the number of corresponding nuclei, allowing for quantification without the need for identical reference standards for each analyte nih.govmdpi.com. Both proton (¹H) and carbon-13 (¹³C) NMR can be utilized. For instance, ¹H NMR spectra have been used to identify ethylene chlorohydrin in reaction mixtures researchgate.netrsc.org. For quantitative purposes, an internal standard with a known concentration and a signal that does not overlap with the analyte signals is added to the sample. While highly accurate, qNMR may have higher limits of detection compared to chromatographic methods.

Hybrid or hyphenated techniques, which combine the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are the most powerful tools for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for the analysis of less volatile or thermally labile chloroenhydrins and their derivatives, such as fatty acid esters of chloropropanols nih.govnih.gov. The technique offers excellent sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex matrices like food and biological samples frontierspartnerships.orgnsf.govresearchgate.net. Electrospray ionization (ESI) is a commonly used ionization source for these analyses frontierspartnerships.orgnih.gov. The use of multiple reaction monitoring (MRM) in tandem MS provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte nsf.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely reported technique for the analysis of volatile chloroenhydrins like ethylene chlorohydrin (ECH) and propylene chlorohydrins (PCHs). nih.govglsciences.comcore.ac.uk It combines the excellent separation capabilities of gas chromatography with the definitive identification and sensitive quantification provided by mass spectrometry. For many applications, derivatization may be necessary to improve the chromatographic properties and sensitivity of the analytes. However, direct analysis is also possible researchgate.net. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for quantitative analysis by monitoring specific ions characteristic of the this compound molecule core.ac.uknih.gov. Headspace GC-MS (HS-GC-MS) is a variation that is particularly useful for analyzing volatile chloroenhydrins in solid or liquid samples without extensive sample extraction gcms.czgcms.cz.

Table 2: Comparison of Hybrid Analytical Techniques for this compound Analysis

Click to view table
TechniqueAnalytesSample MatrixKey AdvantagesReference
LC-MS/MS Fatty acid esters of 3-chloro-1,2-propanediol (B139630) (3-MCPD), Glycidyl estersInfant FormulaHigh sensitivity and specificity for non-volatile derivatives. nih.gov
LC-MS/MS Oleic acid chlorohydrins, ChlorotyrosinesDrinking Water, Secondary EffluentsSuitable for analyzing byproducts of disinfection. nsf.gov
UPLC-ESI-MS/MS Epoxidized soybean oil (ESBO) chlorohydrinsFood SaucesHigh separation efficiency for isomers. nih.gov
GC-MS Propylene chlorohydrins (PCHs)Modified StarchesImproved sustainability and higher throughput than GC-FID. nih.gov
GC-MS Ethylene chlorohydrin (ECH)SpicesSimple, direct method without derivatization. core.ac.ukresearchgate.net
GC-MS α-chlorohydrinRat UrineSufficiently sensitive for biological monitoring. nih.gov
HS-GC-MS/MS Ethylene oxide (ETO) and ECHSesame Seeds, Black PepperAutomated, no sample preparation required, low detection limits. gcms.cz

Spectroscopic Quantification (UV-Vis, NMR-based)

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a critical step to isolate chloroenhydrins from the sample matrix, concentrate them, and remove interfering substances. The complexity of the sample matrix significantly influences the choice of the preparation method.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves extracting the analyte from a liquid sample into an immiscible organic solvent. Ethyl acetate (B1210297) is a frequently used solvent for extracting chloroenhydrins from aqueous samples or food matrices nih.govgcms.cz.

Solid-Phase Extraction (SPE): SPE is used to clean up complex extracts by passing them through a cartridge containing a solid adsorbent that retains either the analyte or the interferences. C18 and silica (B1680970) cartridges are used for purifying 3-MCPD esters from oil samples nih.gov.

Headspace (HS) Sampling: This technique is ideal for volatile analytes like ECH in solid or liquid matrices. The sample is heated in a sealed vial, and the vapor phase, containing the analyte, is injected into the GC system. This minimizes matrix introduction into the analytical system gcms.czgcms.cz.

Derivatization: As mentioned earlier, this chemical modification can be part of the sample preparation to enhance detectability (e.g., for HPLC-UV) or improve volatility and thermal stability for GC analysis.

Matrix effects are a significant challenge in trace analysis, especially with LC-MS and GC-MS. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification restek.comnih.gov. For example, in food analysis, complex matrices like oils and spices can cause significant matrix effects gcms.cz. To mitigate these effects, strategies such as the use of matrix-matched calibration standards, stable isotope-labeled internal standards, or thorough sample cleanup procedures like SPE are employed.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision)

To ensure the reliability and suitability of an analytical method, it must be validated. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. Mass spectrometric techniques (GC-MS and LC-MS) offer high specificity.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a calibration curve and expressed by the coefficient of determination (R²). For many this compound analysis methods, R² values greater than 0.99 are achieved gcms.cz.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery experiments, where a known amount of the analyte is spiked into a blank matrix. Recoveries for this compound analysis typically range from 60% to 115% depending on the method and matrix nih.govresearchgate.netresearchgate.netnih.gov.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, intra- and inter-batch precision is often required to be below 15% gcms.czresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for trace contaminant analysis. For ethylene chlorohydrin in spices, an LOQ of 100 µg/kg has been reported for a GC-MS method researchgate.net. A headspace GC-MS/MS method for ECH in foods demonstrated an LOQ of 5 ppb gcms.cz.

Table 3: Examples of Method Validation Parameters for this compound Analysis

Click to view table
AnalyteMethodMatrixLinearity (R²)Accuracy (Recovery %)Precision (%RSD)LOQReference
Ethylene Chlorohydrin (ECH)HS-GC/FIDMedical Devices>0.999N/A<3.5%0.11 mg/L gcms.cz
Propylene Chlorohydrins (PCHs)GC-MSModified StarchesGood (range 0.5-4 mg/kg)78-112%3-5% (RSDR)0.2-0.3 mg/kg nih.gov
Ethylene Chlorohydrin (ECH)GC-MSSpicesN/A60-70%5.5-9.6% (CV)100 µg/kg researchgate.net
Ethylene Chlorohydrin (ECH)HS-GC/MS/MSSesame Seeds, Black PepperN/ASatisfactoryN/A5 ng/g gcms.cz
ChloropropanolsGC-MSInfant FormulaN/A81.6-114.5%1.6-7.6%10 µg/kg nih.gov
3-MCPD EstersLC-MS/MSEdible OilsN/AN/A5.5-25.5%0.02-0.08 mg/kg nih.gov
CVL218 (a chlorohydrin)UPLC-MS/MSRat PlasmaN/A90-112%<15%N/A researchgate.net

Biosynthetic Pathways of Germacranolides Including Chloroenhydrin

Precursor Identification and Enzymatic Transformations

The biogenetic journey to germacranolides begins with the C15 precursor, farnesyl pyrophosphate (FPP). up.ac.za FPP itself is synthesized via the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which assemble C5 isoprene (B109036) units. up.ac.za The committed step in germacranolide biosynthesis is the cyclization of the linear FPP molecule into the characteristic ten-membered ring of the germacrene skeleton. royalsocietypublishing.org

This crucial cyclization is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically (+)-germacrene A synthase (GAS). nih.gov GAS facilitates the conversion of FPP to (+)-germacrene A, which is a key, often unstable, intermediate. royalsocietypublishing.orgnih.gov In many plants, (+)-germacrene A is released from the enzyme and serves as the foundational scaffold for subsequent modifications. nih.gov

Following the formation of the germacrene ring, a series of oxidative transformations are required to produce the final germacranolide. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are a large and versatile family of enzymes. researchgate.net Key transformations include:

Hydroxylation: CYPs introduce hydroxyl groups at specific positions on the germacrene skeleton. For instance, (+)-germacrene A is hydroxylated to germacra-1(10),4,11(13)-trien-12-ol (B1261682) by (+)-germacrene A hydroxylase. up.ac.za

Oxidation: The hydroxylated intermediates undergo further oxidation to form carboxylic acids. The three-step oxidation of germacrene A to germacrenoic acid is carried out by germacrene A oxidase (GAO). royalsocietypublishing.org

Lactonization: The final step to form the defining γ-lactone ring is often mediated by another CYP enzyme. For example, costunolide (B1669451) synthase, a member of the CYP71BL subfamily, oxidizes germacrenoic acid, leading to a spontaneous cyclization that forms the lactone ring of costunolide. royalsocietypublishing.org Costunolide is considered a pivotal precursor from which many other germacranolides are derived through further enzymatic modifications. royalsocietypublishing.org

The specific sequence and regioselectivity of these enzymatic steps are what generate the vast chemical diversity observed within the germacranolide family.

Precursor/Intermediate Enzyme Transformation
Farnesyl Pyrophosphate (FPP)(+)-Germacrene A Synthase (GAS)Cyclization to form the 10-membered germacrene ring. royalsocietypublishing.orgnih.gov
(+)-Germacrene AGermacrene A Oxidase (GAO) / CYPsMulti-step oxidation to form germacrenoic acid. royalsocietypublishing.orgup.ac.za
Germacrenoic AcidCostunolide Synthase (CYP71BL)Hydroxylation followed by spontaneous lactonization to form costunolide. royalsocietypublishing.org
CostunolideVarious CYPs and other enzymesFurther modifications (e.g., epoxidation, hydroxylation, chlorination) to create diverse germacranolides. royalsocietypublishing.org

Isotopic Labeling Studies to Elucidate Biosynthetic Routes

Isotopic labeling is a powerful experimental technique used to trace the metabolic fate of atoms and elucidate complex biosynthetic pathways. researchgate.net In the study of germacranolide formation, precursors such as amino acids or early-stage isoprenoid intermediates are synthesized with heavy, non-radioactive isotopes like Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N). chempep.com These labeled compounds are then fed to the organism or an in vitro enzymatic system. researchgate.net

By analyzing the final isolated natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can determine the precise location of the heavy isotopes. researchgate.netnih.gov This information provides definitive evidence for proposed reaction mechanisms, including skeletal rearrangements, cyclizations, and hydride shifts. researchgate.net

For sesquiterpene lactone biosynthesis, key findings from isotopic labeling studies include:

Confirmation of Precursors: Feeding experiments with labeled acetate (B1210297) and mevalonate (B85504) have confirmed their roles as the primary building blocks for the isoprenoid pathway leading to FPP.

Mechanism of Cyclization: The use of stereoselectively labeled FPP precursors has helped to unravel the complex stereochemistry of the cyclization reaction catalyzed by germacrene A synthase.

Tracing Rearrangements: Labeling experiments have been crucial in verifying the proposed biogenetic relationships between different sesquiterpene lactone skeletons, such as the transformation of germacranolides into guaianolides or eudesmanolides, by tracking the movement of specific carbon atoms during the rearrangements. researchgate.net

Labeled Precursor Analytical Method Information Gained
(R)- and (S)-(1-¹³C,1-²H)IPP¹³C NMR SpectroscopyDetermination of the absolute configuration of stereogenic centers formed during enzymatic synthesis. researchgate.net
(7-¹³C)GPP and labeled IPP¹³C NMR SpectroscopyEvidence for specific hydride shifts during the biosynthetic cascade. researchgate.net
¹³C-labeled glucoseMass SpectrometryTracing carbon flow from primary metabolism into the specialized sesquiterpenoid pathway.

Gene Expression and Enzyme Characterization in Enhydra fluctuans Related to Germacranolide Biosynthesis

Enhydra fluctuans, an edible semi-aquatic herb, is the natural source of several unique germacranolide sesquiterpene lactones, including enhydrin (B1240213), fluctuanin, and the halogenated compound chloroenhydrin. researchgate.netcannalib.eu103.133.167 The presence of these complex secondary metabolites strongly indicates that E. fluctuans possesses the complete and specialized genetic and enzymatic machinery for their biosynthesis.

While specific studies detailing the full gene expression profiles for germacranolide biosynthesis in E. fluctuans are limited, the pathway can be inferred based on the known chemistry of its constituents and the well-characterized pathways in other Asteraceae species. The biosynthesis of this compound and related compounds in this plant would necessitate the expression of genes encoding for:

Sesquiterpene Synthases: A gene for (+)-germacrene A synthase (GAS) is expected to be actively expressed to produce the core germacrane (B1241064) skeleton. nih.gov

Cytochrome P450 Monooxygenases (CYPs): A suite of specific CYP genes would be required for the sequential oxidation and lactonization of the germacrene intermediate to form the enhydrin scaffold. royalsocietypublishing.orgresearchgate.net

Halogenating Enzymes: The most distinctive feature of this compound is the presence of a chlorine atom. This requires a highly specific enzymatic step, likely occurring late in the pathway. The enzyme responsible would be a halogenase, which catalyzes the incorporation of a halide ion onto the organic scaffold. The characterization of this specific enzyme in E. fluctuans remains an area for future research.

Acyltransferases: The structure of this compound also includes ester side chains, indicating the action of specific acyltransferase enzymes that transfer acyl groups to the germacranolide core.

The co-occurrence of multiple related germacranolides in E. fluctuans suggests a divergent biosynthetic pathway where a common precursor is modified by a variety of tailoring enzymes to produce the observed chemical diversity. researchgate.netchiba-u.jp

Compound from E. fluctuans Compound Class Implied Biosynthetic Step/Enzyme
EnhydrinGermacranolideCore biosynthesis (GAS, CYPs)
FluctuaninGermacranolideCore biosynthesis (GAS, CYPs)
This compoundChlorinated GermacranolideCore biosynthesis + Halogenation (Halogenase)
Diterpenoid acidsDiterpenoidDiterpene synthase activity

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of biological catalysts (enzymes) to produce complex molecules. This approach is particularly valuable for germacranolides, whose complex structures and multiple stereocenters present significant challenges for purely chemical synthesis. rsc.org

Two primary strategies are employed in the chemoenzymatic synthesis of germacranolides and their analogues:

Enzymatic Synthesis with Modified Substrates: This method involves chemically synthesizing analogues of the natural precursor, FPP, and then using them as substrates for terpene synthase enzymes. For example, modified FPP analogues can be supplied to germacrene A synthase or germacrene D synthase to generate novel germacrene skeletons that are not found in nature. rsc.org This approach allows for the creation of a library of new compounds for biological screening. nih.gov

Enzymatic Modification of Natural Scaffolds: In this strategy, a naturally occurring germacranolide is isolated and then subjected to enzymatic transformations to achieve specific modifications that are difficult to control with conventional chemical reagents. Lipases are commonly used for this purpose due to their ability to perform highly regio- and stereoselective reactions, such as acylation or deacylation, under mild conditions. conicet.gov.arresearchgate.net This avoids the undesired side reactions often encountered with the reactive germacranolide nucleus. conicet.gov.ar

Recent advances have also led to the total synthesis of highly oxygenated germacranolides like molephantin, using key steps such as Nozaki-Hiyama-Kishi (NHK) macrocyclization to construct the ten-membered ring. nih.gov Such synthetic routes, while not strictly chemoenzymatic, provide valuable insights and platforms for developing future hybrid approaches. nih.govresearchgate.net

Advanced Methodologies in Chloroenhydrin Chemical Research

Microscale Reaction Development

The development of microscale and microreactor systems for chlorohydrin synthesis addresses several challenges of traditional methods, such as managing reaction heat and improving mass transfer. google.commdpi.com A key area of development has been in the production of dichloropropanols from glycerol (B35011), a major byproduct of biodiesel production. researchgate.netresearchgate.net Patents describe microreactor-integrated systems for the hydrochlorination of glycerol to produce dichlorohydrin. google.comgoogle.com These systems allow for operation at high temperatures (150-175°C) and pressures (20-30 bars), intensifying the process and significantly reducing the required reactor volume. google.com

Another innovative microscale application involves the use of React-IR flow cells to monitor the formation of Grignard reagents in real-time for the synthesis of chlorohydrins. acs.org This technique provides in-line analysis of reaction conversion and byproduct formation, which is crucial for optimizing reactions involving unstable intermediates. acs.org Furthermore, the concept of automated synthesis on a microscale has been demonstrated through the creation of a 30-member hydroxypyrrolidine library using chlorohydrin building blocks, highlighting the potential for high-throughput screening and drug discovery. sfu.ca

Flow Chemistry Applications in Chloroenhydrin Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch, has emerged as a powerful tool in chlorohydrin research. mdpi.combeilstein-journals.org Its advantages include superior control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the ability to telescope reaction sequences. mdpi.comacs.orghybrid-chem.com

One of the most significant applications is in the synthesis of chlorohydrins from unstable intermediates. Researchers have reported the generation of highly unstable chloromethylmagnesium chloride in a continuous flow reactor, which is then immediately reacted with aldehydes and ketones. acs.org This method allows for the successful synthesis of a wide range of chlorohydrins with very good to excellent yields (up to 97%) within a total residence time of only 2.6 seconds, a feat not possible in batch experiments due to the reagent's instability. acs.org

Flow chemistry is also extensively used for the derivatization of chlorohydrins, particularly epichlorohydrin (B41342), which is a key downstream product derived from glycerol chlorohydrins. nih.govrsc.org The flow coupling of epichlorohydrin with phenols and amines to produce libraries of β-amino alcohols—scaffolds for many active pharmaceutical ingredients (APIs)—has been efficiently demonstrated. royalsocietypublishing.orgresearchgate.net For instance, a robust, two-step continuous flow procedure has been developed to upgrade bio-based glycerol first to epichlorohydrin and then to APIs like propranolol (B1214883) and naftopidil. rsc.org

The table below summarizes findings from a study on the flow synthesis of 1-aryl chlorohydrins from aldehydes using a chloromethyl Grignard reagent, illustrating the efficiency of this approach. acs.org

EntryAldehyde SubstrateProductIsolated Yield (%)
1Benzaldehyde1-Phenyl-2-chloroethanol97
24-Methylbenzaldehyde1-(p-Tolyl)-2-chloroethanol95
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-chloroethanol96
44-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-chloroethanol94
52-Naphthaldehyde1-(Naphthalen-2-yl)-2-chloroethanol91
6Cinnamaldehyde(E)-1-Chloro-4-phenylbut-3-en-2-ol85

Data sourced from Organic Letters (2020). acs.org

Another study optimized the flow coupling of epichlorohydrin with 4-nitrophenol. The findings highlight how residence time and reagent concentration can be tuned to maximize product conversion. royalsocietypublishing.org

Epichlorohydrin Conc. (M)Residence Time (min)Temperature (°C)Conversion to Product (%)
51012066
2.51012039
2.52012070
0.51012013

Data sourced from Royal Society Open Science (2018). royalsocietypublishing.org

Mechanochemical Approaches for Reactions and Derivatizations

Mechanochemistry utilizes mechanical energy, such as from ball-milling, to induce chemical reactions, often in the absence of a solvent. researchgate.netnih.gov This approach is recognized as a green chemistry technique due to reduced solvent waste. researchgate.net While the application of mechanochemistry directly to the synthesis of common chlorohydrins is not yet widely reported, related research demonstrates its potential.

Studies have shown the successful mechanochemical synthesis of α-halo alkylboronic esters through a multicomponent coupling process. nih.gov This solvent-less method uses mechanical force to generate aryl radicals from diazonium salts, which then react with alkenes and a metal halide source. nih.gov This demonstrates that C-X bond formation, central to halohydrin chemistry, is feasible under mechanochemical conditions.

Another relevant area is the coupling of mechanochemical synthesis with biocatalysis. In one example, halohydrins were used as precursors for the efficient synthesis of (S)-aromatic epoxides. researchgate.net Although the primary focus was on the biocatalytic step, the study highlights the integration of different advanced methodologies. The principles of mechanochemistry—including solvent-free conditions and unique reactivity—suggest it as a promising future direction for the synthesis and derivatization of chlorohydrins. researchgate.netnih.gov

Utilization of this compound as a Chemical Probe or Intermediate

Chlorohydrins are exceptionally versatile chemical intermediates, serving as foundational building blocks in the synthesis of numerous valuable compounds. ontosight.ainih.govpatsnap.com Their primary utility stems from the ability to undergo dehydrochlorination to form epoxides, which are themselves critical intermediates. ontosight.ai

A prominent example is the conversion of glycerol-derived dichlorohydrins into epichlorohydrin. nih.govresearchgate.net Epichlorohydrin is a commodity chemical essential for producing epoxy resins, plasticizers, and sizing agents for the paper industry. nih.govresearchgate.net Beyond industrial materials, it is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including β-blockers like propranolol, the cholesterol-lowering drug atorvastatin, and L-carnitine. nih.govrsc.org

Specific chlorohydrins are designed as building blocks for creating libraries of complex molecules for drug discovery. For example, β-ketochlorohydrins have been used in the proline-catalyzed synthesis of iminosugar libraries, which are of interest for their potential biological activities. sfu.ca The chlorohydrin moiety allows for diastereoselective reductive amination and cyclization to rapidly construct pyrrolidine (B122466) scaffolds. sfu.ca In this context, the chlorohydrin acts as a reactive handle to facilitate the assembly of more complex molecular architectures.

Epoxides derived from chlorohydrins can also serve as chemical probes. For example, wiskostatin, a known chemical probe, can be synthesized from epoxide intermediates. royalsocietypublishing.org Furthermore, rare, naturally occurring chlorohydrins, such as Alichondrichlorin, which exhibits cytotoxic activity against tumor cells, can be considered natural chemical probes for investigating biological pathways. researchgate.net This highlights the dual role of chlorohydrins as both synthetic precursors and, in some cases, as molecules with inherent biological activity relevant to chemical biology research.

Future Directions in the Chemical Research of Chloroenhydrin

Exploration of Novel Synthetic Pathways

The synthesis of chloroenhydrins has traditionally been accomplished through the addition of hypochlorous acid to alkenes. openstax.org However, future research is focused on developing novel synthetic pathways that offer greater efficiency, selectivity, and access to a wider range of molecular architectures.

One promising avenue is the use of advanced catalytic systems. Researchers are exploring the development of new catalysts that can control the regioselectivity and stereoselectivity of the chlorohydroxylation reaction, leading to the synthesis of specific chloroenhydrin isomers. This includes the use of metal complexes and organocatalysts to direct the reaction pathway.

Furthermore, the application of modern synthetic methodologies like "click chemistry" and flow chemistry presents new opportunities. researchgate.net Flow reactors, for instance, can enable better control over reaction conditions, improve safety, and allow for easier scale-up of this compound synthesis. nih.gov Artificial intelligence (AI) and machine learning are also emerging as powerful tools for predicting optimal reaction conditions and even designing entirely new synthetic routes, potentially accelerating the discovery of novel this compound derivatives. preprints.orgarxiv.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and propose innovative pathways that might not be obvious through traditional methods. preprints.org The goal is to move beyond established methods to create a diverse library of this compound analogues for further study. iiserpune.ac.in

Table 1: Comparison of Traditional vs. Novel Synthetic Approaches for Chloroenhydrins

FeatureTraditional Synthesis (e.g., from Alkenes)Future Synthetic Pathways
Reagents Often involves pre-formed hypochlorous acid or its equivalents.Use of novel catalysts (metal-based, organocatalysts), potentially from renewable sources.
Selectivity Can have limitations in controlling regio- and stereoselectivity.High degree of control over stereochemistry and regiochemistry.
Methodology Typically batch processes.Continuous flow chemistry, AI-driven route design. nih.govpreprints.org
Efficiency May have moderate to good yields.Aims for higher yields, improved atom economy, and reduced waste.
Scope Limited to the reactivity of available alkenes.Broader scope to access complex and diverse this compound analogues.

Development of Advanced Spectroscopic and Analytical Tools

A deeper understanding of this compound chemistry relies on the ability to precisely characterize these molecules and monitor their reactions. Future research will heavily invest in the development and application of advanced spectroscopic and analytical techniques.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will continue to be essential for elucidating the complex structures and stereochemistry of novel this compound analogues. worldscientific.com Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the sensitive detection and identification of chloroenhydrins and their reaction products, even in complex mixtures. worldscientific.comresearchgate.net

Beyond standard methods, techniques like circular dichroism (CD) spectroscopy are crucial for determining the absolute configuration of chiral chloroenhydrins, which is vital for stereoselective synthesis and reactivity studies. oup.com Fourier-transform infrared spectroscopy (FT-IR) will remain a key tool for confirming the presence of hydroxyl and carbon-chlorine functional groups and for monitoring reaction progress. researchgate.net The future will likely see an increased use of in-situ spectroscopic methods, allowing researchers to observe reaction intermediates and gain deeper mechanistic insights in real-time.

Table 2: Advanced Analytical Techniques in this compound Research

TechniqueApplicationInformation Gained
High-Resolution NMR Structural elucidation of this compound isomers.Connectivity, stereochemistry, conformation.
GC-MS/LC-MS Separation and identification of reaction components.Molecular weight, fragmentation patterns, purity. worldscientific.comresearchgate.net
Circular Dichroism (CD) Determination of enantiomeric purity and absolute configuration.Chirality and optical activity of molecules. oup.com
FT-IR Spectroscopy Functional group analysis and reaction monitoring.Presence of key bonds (O-H, C-Cl), reaction kinetics. researchgate.net
In-situ Spectroscopy Real-time analysis of chemical reactions.Identification of transient intermediates, mechanistic details.

Computational Design of this compound Analogues for Chemical Reactivity Studies

Computational chemistry has become an indispensable tool for modern chemical research, enabling the design and study of molecules in silico before their physical synthesis. openaccessjournals.com This approach is particularly valuable for exploring the vast chemical space of potential this compound analogues and predicting their reactivity.

Using methods like Density Functional Theory (DFT) and other quantum mechanics approaches, researchers can model the electronic structure of chloroenhydrins. openaccessjournals.comrsc.org This allows for the calculation of various molecular properties such as bond lengths, bond angles, electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding and predicting chemical reactivity. openaccessjournals.com

Future research will focus on the computational design of this compound analogues with tailored properties. For example, scientists can systematically modify the structure of a this compound and calculate how these changes affect its stability, polarity, or susceptibility to nucleophilic or electrophilic attack. mdpi.compurdue.edu This computational screening can identify promising candidates for synthesis, saving significant time and resources in the laboratory. nih.gov Molecular dynamics (MD) simulations can further provide insights into the conformational flexibility of chloroenhydrins and their interactions with other molecules in different solvent environments. oup.com

Investigation of its Role in Chemical Ecology (Non-biological interaction)

Chemical ecology traditionally studies the chemical signals that mediate interactions between living organisms. wur.nlmpg.de A future direction for this compound research involves expanding this concept to include non-biological interactions within an ecological context. This entails investigating how chloroenhydrins interact with and are transformed by the abiotic components of the environment.

Research in this area would focus on the environmental fate of chloroenhydrins. This includes studying their persistence, degradation pathways, and mobility in different environmental compartments such as soil and water. Key questions involve their potential to interact with mineral surfaces, natural organic matter, or other environmental contaminants. For example, studies could explore the adsorption of chloroenhydrins onto clay minerals or their photochemical degradation under sunlight.

Understanding these non-biological interactions is crucial for assessing the complete environmental profile of any this compound-related chemical process. While many studies in chemical ecology focus on pheromones or defensive compounds produced by organisms nih.govfrontiersin.orgacademie-sciences.fr, this future research avenue would provide a more holistic understanding of a synthetic compound's behavior in the broader ecosystem, independent of a direct signaling role between organisms.

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly guiding the future of chemical synthesis and manufacturing. nih.govmygreenlab.org Applying these principles to this compound chemistry is a critical area for future research, aiming to make processes more sustainable and environmentally benign.

Key areas of focus include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final this compound product, thereby minimizing waste. acs.org Catalytic approaches are inherently superior to stoichiometric ones in this regard. acs.org

Use of Safer Solvents : Replacing traditional volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.govnih.gov

Energy Efficiency : Developing synthetic methods that can be conducted at ambient temperature and pressure, reducing the energy footprint of the process. acs.org

Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources rather than fossil fuels to synthesize the alkene precursors for chloroenhydrins. mygreenlab.org

Catalysis : Emphasizing the development and use of highly selective and recyclable catalysts to improve reaction efficiency and reduce waste generation. acs.orgresearchgate.net

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps in a synthesis, which add complexity and generate waste. acs.org

By integrating these green chemistry principles, future research can ensure that the synthesis and application of chloroenhydrins are conducted in a manner that is not only scientifically advanced but also environmentally responsible.

Q & A

Q. How is Chloroenhydrin identified and characterized in laboratory settings?

this compound (CAS 38230-99-8, C₂₃H₂₉ClO₁₀, molecular weight 500.93 g/mol) is identified via spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS). A systematic approach includes:

  • Structural analysis : Compare experimental spectral data with reference libraries.
  • Purity assessment : Use HPLC with UV detection (λ = 210–280 nm) and standardized calibration curves .
  • Cross-referencing : Validate against databases like PubChem or Reaxys, ensuring exclusion of unreliable sources (e.g., BenchChem) .
ParameterValue
CAS Number38230-99-8
Molecular FormulaC₂₃H₂₉ClO₁₀
Molecular Weight500.93 g/mol

Q. What are the safety protocols for handling this compound in experimental workflows?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and splash-proof goggles. Avoid contact lenses .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency measures : Immediate decontamination with soap/water for skin exposure; eye rinsing with saline for 15 minutes .

Q. Which synthetic routes are commonly used to prepare this compound?

this compound is synthesized via:

  • Epoxide chlorination : Reacting epoxides with HCl in anhydrous conditions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
  • Yield optimization : Monitor reaction kinetics using TLC and adjust stoichiometry (typical yield: 60–75%) .

Q. How is purity assessed in this compound samples?

  • Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30 v/v).
  • Melting point : Compare experimental values (e.g., 125–127°C) with literature data.
  • Elemental analysis : Validate %C, %H, and %Cl against theoretical values .

Advanced Research Questions

Q. How do researchers resolve contradictions in stability data for this compound under varying storage conditions?

Contradictions arise from differences in temperature, humidity, and light exposure. A robust workflow includes:

  • Controlled stability studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
  • Degradation analysis : Quantify decomposition products (e.g., chlorinated aldehydes) via GC-MS.
  • Statistical validation : Use ANOVA to identify significant degradation pathways .

Q. What methodologies optimize this compound synthesis yield while minimizing byproducts?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst concentration) to identify optimal conditions.
  • In-situ monitoring : Employ FTIR to track intermediate formation.
  • Green chemistry : Substitute HCl with ionic liquids to reduce waste .

Q. What analytical challenges arise in detecting this compound in complex biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from proteins/lipids.
  • Sensitivity limits : Employ LC-MS/MS with MRM (multiple reaction monitoring) for detection at ng/mL levels.
  • Validation : Follow ICH guidelines for accuracy, precision, and recovery rates .

Q. How are spectral datasets interpreted to confirm this compound’s stereochemical configuration?

  • NMR analysis : Compare coupling constants (J-values) and NOE correlations to assign stereocenters.
  • Computational modeling : Use DFT (Density Functional Theory) to predict chemical shifts and validate experimental data.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Methodological Best Practices

  • Literature reviews : Systematically search PubMed, SciFinder, and Web of Science using keywords like "this compound synthesis" or "stability studies" .
  • Data reproducibility : Document all experimental parameters (e.g., solvent grades, instrument calibration) in electronic lab notebooks .
  • Ethical compliance : Obtain institutional approval for hazardous chemical protocols and data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.